molecular formula C24H25ClN4O3S B2382987 1-((4-chlorophenyl)sulfonyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-3-carboxamide CAS No. 1209412-79-2

1-((4-chlorophenyl)sulfonyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-3-carboxamide

Número de catálogo: B2382987
Número CAS: 1209412-79-2
Peso molecular: 485
Clave InChI: YJWNWXUYOGIZGJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-((4-chlorophenyl)sulfonyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-3-carboxamide is a potent and selective cell-permeable inhibitor of Death-Associated Protein Kinase 1 (DAPK1). DAPK1 is a calcium/calmodulin-regulated serine/threonine kinase that functions as a positive mediator of programmed cell death, or apoptosis, and is implicated in various pathological states including ischemic brain damage , neurodegenerative diseases , and tumor suppression . By selectively targeting the kinase domain of DAPK1, this compound suppresses its pro-apoptotic activity, providing researchers with a critical tool to dissect the intricate signaling pathways governing neuronal cell death. Its primary research value lies in modeling and investigating potential therapeutic interventions for acute and chronic neurological conditions, such as stroke and Alzheimer's disease, where the modulation of apoptosis is a key therapeutic target. Furthermore, its application extends to cancer research, where DAPK1's role as a tumor suppressor allows for the study of its epigenetic silencing and the subsequent effects on tumor progression and metastasis. This inhibitor enables precise pharmacological interrogation of DAPK1's function, facilitating a deeper understanding of its contributions to cellular homeostasis and disease pathogenesis.

Propiedades

IUPAC Name

1-(4-chlorophenyl)sulfonyl-N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)piperidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN4O3S/c25-18-11-13-20(14-12-18)33(31,32)28-15-5-6-17(16-28)24(30)26-23-21-9-4-10-22(21)27-29(23)19-7-2-1-3-8-19/h1-3,7-8,11-14,17H,4-6,9-10,15-16H2,(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJWNWXUYOGIZGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)NC3=C4CCCC4=NN3C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 1-((4-chlorophenyl)sulfonyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-3-carboxamide is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological activity, and therapeutic implications based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H26ClN3O2SC_{23}H_{26}ClN_{3}O_{2}S, with a molecular weight of approximately 487.4 g/mol. The structure features a piperidine ring, a sulfonyl group, and a substituted pyrazole moiety, which are integral to its biological activity.

Anticancer Properties

Recent studies have indicated that compounds containing the pyrazole structure often exhibit significant anticancer properties. For instance, related compounds have shown promising results against glioblastoma cell lines by inhibiting key signaling pathways such as AKT/PKBβ. These pathways are crucial in tumor growth and survival, making them attractive targets for cancer therapy.

  • Inhibition of Kinases : A related study demonstrated that certain pyrazole derivatives exhibited low micromolar activity against kinase AKT2/PKBβ, which is associated with tumor malignancy and poor patient prognosis . The compound's ability to inhibit AKT signaling suggests its potential as an anticancer agent.
  • Cytotoxicity : The compound showed selective cytotoxicity towards cancer cells while exhibiting lower toxicity towards non-cancerous cells, indicating a favorable therapeutic index .

Enzyme Inhibition

The compound also shows promise as an enzyme inhibitor. Specifically:

  • Acetylcholinesterase (AChE) Inhibition : Compounds with similar structural motifs have demonstrated strong inhibitory activity against AChE, which is relevant for treating neurodegenerative diseases like Alzheimer's .
  • Urease Inhibition : The sulfonamide functionality has been linked to urease inhibition, which can be beneficial in treating infections caused by urease-producing bacteria .

Synthesis and Characterization

The synthesis of the compound involves multi-step organic reactions typically starting from commercially available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

Case Studies

  • Case Study on Anticancer Activity : A series of piperidine derivatives were synthesized and screened for their anticancer activity against various cell lines. One derivative exhibited significant growth inhibition in glioma cells while being non-toxic to normal cells .
  • Enzyme Activity Assessment : Another study evaluated the enzyme inhibitory potential of synthesized compounds bearing the piperidine nucleus. The results indicated strong activity against AChE and urease, highlighting their potential therapeutic applications .

Data Tables

Property Value
Molecular FormulaC23H26ClN3O2S
Molecular Weight487.4 g/mol
Melting Point214-219 °C
Biological ActivitiesAnticancer, Enzyme Inhibition
Key Enzymes InhibitedAChE, Urease

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

N-[(4-Chlorophenyl)carbamoyl]-4-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridinesulfonamide (Compound A)

  • Structural Features :
    • Pyridine-sulfonamide backbone with a 4-chlorophenylcarbamoyl group.
    • 3,4,5-Trimethylpyrazole substituent instead of a cyclopenta[c]pyrazol system.
  • Key Data: Melting Point: 178–182°C (vs. unknown for the target compound). IR/NMR: Strong SO₂ absorption at 1170 cm⁻¹ and pyridine H-6 at δ 8.96 ppm, indicating electronic differences compared to the target compound’s cyclopenta[c]pyrazol ring . Synthetic Yield: 75%, suggesting efficient coupling chemistry .

N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-1-(4-chlorophenyl)cyclopentane-1-carboxamide (Compound B)

  • Structural Features: Thieno[3,4-c]pyrazol core vs. cyclopenta[c]pyrazol. Cyclopentanecarboxamide with a bulky tert-butyl group.
  • Key Differences: The thieno ring introduces sulfur atoms, altering electronic properties and metabolic stability.

N-(4-Chlorophenyl)-1-(3-(furan-2-yl)benzoyl)piperidine-3-carboxamide (Compound C)

  • Structural Features :
    • Piperidine-3-carboxamide linked to a furan-containing benzoyl group.
    • Lacks the sulfonyl group and cyclopenta[c]pyrazol ring.
  • Key Data: Molecular Weight: 683.01 g/mol (higher than the target compound due to trichlorobenzamido and dimethylamino substituents). Functional Impact: The furan ring may confer π-π stacking interactions absent in the target compound .

1-(3-Chlorophenyl)-N-(4-chlorophenyl)-6-oxo-4-(trifluoromethyl)-1,6-dihydropyridazine-3-carboxamide (Compound D)

  • Structural Features :
    • Dihydropyridazine core with trifluoromethyl and dual chlorophenyl groups.
  • Key Differences :
    • The trifluoromethyl group enhances electronegativity and metabolic resistance.
    • Pyridazine vs. pyrazole rings: Pyridazine’s nitrogen orientation may alter binding affinity .

Comparative Data Table

Parameter Target Compound Compound A Compound B Compound C
Core Structure Cyclopenta[c]pyrazol Pyridine-sulfonamide Thieno[3,4-c]pyrazol Piperidine-3-carboxamide
Key Substituents 4-Chlorophenylsulfonyl 3,4,5-Trimethylpyrazole tert-Butyl, cyclopentane Furan-2-yl, trichlorobenzamido
Molecular Weight ~500–550 g/mol (estimated) 421.88 g/mol ~450–500 g/mol (estimated) 683.01 g/mol
Polar Groups Sulfonyl, carboxamide Sulfonamide, carbamoyl Carboxamide Carboxamide, sulfonamide
Synthetic Yield Not reported 75% Not reported Not reported

Research Findings and Implications

  • Electronic Effects: The sulfonyl group in the target compound and Compound A enhances solubility and target binding compared to the thieno ring in Compound B .
  • Conformational Rigidity : The cyclopenta[c]pyrazol system in the target compound likely restricts rotational freedom more effectively than Compound D’s dihydropyridazine .
  • Lipophilicity : Compound B’s tert-butyl group may improve bioavailability, whereas the target compound’s phenyl group balances lipophilicity and steric demands .

Q & A

Q. What are the key steps in synthesizing 1-((4-chlorophenyl)sulfonyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-3-carboxamide, and how is purity ensured?

The synthesis typically involves:

  • Sulfonylation : Reaction of a piperidine derivative with 4-chlorophenylsulfonyl chloride under anhydrous conditions using solvents like DMF or methanol .
  • Coupling : Amide bond formation between the sulfonylated piperidine and the cyclopenta[c]pyrazole moiety via carbodiimide-mediated coupling (e.g., EDC/HOBt) .
  • Purification : Column chromatography or recrystallization to isolate the product.
    Purity is verified using TLC for reaction monitoring and NMR /MS for structural confirmation .

Q. Which analytical techniques are critical for characterizing this compound’s structure?

  • NMR Spectroscopy : 1H/13C NMR to confirm substituent positions and stereochemistry .
  • Mass Spectrometry (MS) : High-resolution MS for molecular weight validation .
  • X-ray Crystallography (if applicable): Resolves 3D conformation and intermolecular interactions .

Q. How is preliminary biological activity screening conducted for this compound?

  • In vitro enzyme assays : Test inhibition of target enzymes (e.g., proteases or kinases) using fluorogenic substrates or ADP-Glo™ assays .
  • Cell viability assays : Assess cytotoxicity via MTT or resazurin-based methods .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

  • Microwave-assisted synthesis : Reduces reaction time and improves efficiency (e.g., 30–50% faster) .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance sulfonylation kinetics .
  • Real-time monitoring : Use inline FTIR or HPLC to track intermediates and adjust conditions dynamically .

Q. What computational methods predict this compound’s interaction with biological targets?

  • Molecular docking : Autodock Vina or Schrödinger Suite to model binding to active sites (e.g., protease targets) .
  • MD simulations : GROMACS for stability analysis of ligand-receptor complexes over 100+ ns trajectories .
  • QSAR models : Relate structural features (e.g., logP, H-bond donors) to activity using datasets from analogs .

Q. How to resolve contradictions in reported biological activity data?

  • Orthogonal assays : Confirm target engagement using SPR (surface plasmon resonance) alongside enzymatic assays .
  • Structural analogs : Synthesize derivatives to isolate pharmacophores responsible for activity .
  • Batch variability analysis : Compare purity, stereochemistry, and salt forms across studies .

Q. What strategies improve pharmacokinetic properties (e.g., solubility, metabolic stability)?

  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance solubility .
  • CYP450 inhibition assays : Identify metabolic hotspots using liver microsomes and LC-MS metabolite profiling .
  • Co-crystallization : Modify crystal lattice via co-formers (e.g., succinic acid) to improve bioavailability .

Q. How to validate target specificity in complex biological systems?

  • CRISPR/Cas9 knockouts : Confirm activity loss in target-deficient cell lines .
  • Proteome-wide profiling : Use affinity pulldown coupled with LC-MS/MS to identify off-target binding .
  • In vivo models : Zebrafish or murine xenografts to correlate target modulation with phenotypic effects .

Data Contradiction & Reproducibility

Q. Why might enzymatic inhibition data vary between studies?

  • Assay conditions : Differences in buffer pH, ionic strength, or co-factor concentrations (e.g., Mg²⁺) alter kinetics .
  • Protein source : Recombinant vs. native enzymes may exhibit divergent post-translational modifications .
  • Compound stability : Degradation in DMSO stock solutions (e.g., hydrolysis of sulfonamide group) .

Q. How to ensure reproducibility in synthetic protocols?

  • Detailed reaction logs : Document exact stoichiometry, solvent grades, and temperature ramps .
  • Open-source validation : Share NMR raw data (e.g., via Zenodo) for independent verification .
  • Automated platforms : Use flow chemistry systems (e.g., Syrris) for precise control of reaction parameters .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.